molecular formula C32H40O6 B15125189 [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Cat. No.: B15125189
M. Wt: 520.7 g/mol
InChI Key: XTDQUGHBBZIKTE-UHFFFAOYSA-N
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Description

[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is a complex organic compound that features multiple functional groups, including a dioxolane ring, a cyclopentane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate can be approached through a multi-step synthetic route:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a heptyl aldehyde with ethylene glycol in the presence of an acid catalyst.

    Cyclopentane Ring Formation: The cyclopentane ring can be constructed via a Diels-Alder reaction between a suitable diene and dienophile.

    Esterification: The final step involves the esterification of the cyclopentane derivative with 4-phenylbenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.

    Diagnostic Tools: May be used in the development of diagnostic agents.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Polymer Chemistry: Used in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-methylbenzoate: Similar structure with a methyl group instead of a phenyl group.

    [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-chlorobenzoate: Similar structure with a chlorine atom instead of a phenyl group.

Uniqueness

The unique combination of functional groups in [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H40O6

Molecular Weight

520.7 g/mol

IUPAC Name

[4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3

InChI Key

XTDQUGHBBZIKTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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